2-Methyl-d-cysteinamide

Peptide stability Disulfide engineering Glutathione reductase

2-Methyl-D-cysteinamide (CAS 872851-77-9) is an essential, optically pure D-amino acid amide for peptide drug discovery. It uniquely combines a D-configuration and an α-methyl group, creating a quaternary center that shields the thiol from enzymatic cleavage. This dual modification renders disulfide bonds completely resistant to glutathione reductase, a critical advantage over natural L-cysteine or standard D-cysteinamide in designing metabolically stable, long-circulating peptide therapeutics. Ideal for GMP-grade API synthesis, this building block guarantees stereochemical purity, preventing immunogenic risks from L-enantiomer contamination. Secure your supply of this strategic mimetic for oxidation-resistant drug candidates.

Molecular Formula C4H10N2OS
Molecular Weight 134.20 g/mol
CAS No. 872851-77-9
Cat. No. B12600974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-d-cysteinamide
CAS872851-77-9
Molecular FormulaC4H10N2OS
Molecular Weight134.20 g/mol
Structural Identifiers
SMILESCC(CS)(C(=O)N)N
InChIInChI=1S/C4H10N2OS/c1-4(6,2-8)3(5)7/h8H,2,6H2,1H3,(H2,5,7)/t4-/m1/s1
InChIKeyQBHGMYNKZZRYOI-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-D-cysteinamide (CAS 872851-77-9): Structural Baseline and Pharmacological Positioning


2-Methyl-D-cysteinamide (CAS 872851-77-9) is a synthetic, optically active α,α-disubstituted amino acid amide belonging to the alpha amino acid amide class [1]. It is the D-enantiomer of 2-methylcysteinamide, characterized by an α-methyl group and a terminal carboxamide in place of the carboxylic acid. The compound serves as a constrained cysteine mimetic and a chiral building block for peptide and small-molecule synthesis [2]. Unlike natural L-cysteine, the D-configuration and the quaternary α-carbon render it resistant to racemization and enzymatic degradation by standard mammalian proteases. Its thiol functionality enables participation in disulfide bond formation, while the α-methyl substitution introduces steric bulk that modulates redox chemistry and molecular recognition [3].

Why Generic Substitution Fails for 2-Methyl-D-cysteinamide: The Stereochemical and Steric Barrier


Simple cysteine, D-cysteinamide, or even the L-enantiomer of 2-methylcysteinamide cannot recapitulate the combined stereochemical and steric properties of 2-Methyl-D-cysteinamide. The D-configuration prevents recognition by endogenous L-amino acid-processing enzymes, while the α-methyl group creates a quaternary center that imposes conformational rigidity and steric shielding of the thiol. This dual modification is essential for applications requiring metabolic stability, such as disulfide stabilization in peptide therapeutics [1]. Empirical evidence demonstrates that incorporating an α-methyl group into a cysteine residue renders the resulting disulfide bond completely resistant to enzymatic reduction by glutathione reductase, whereas natural disulfides are rapidly cleaved [2]. A generic substitution with unmodified D-cysteine or L-cysteinamide would forfeit either the enzymatic evasion or the steric protection, directly compromising the functional integrity of the target molecule.

2-Methyl-D-cysteinamide: Quantitative Differentiation Evidence Versus Closest Analogs


Disulfide Bond Stability: Enzymatic Reduction Resistance of α-Methyl Disulfide versus Natural Disulfide

The α-methyl modification of cysteine, as present in 2-Methyl-D-cysteinamide, confers complete resistance to enzymatic disulfide reduction. In a direct comparison, the oxidized form of L-γ-glutamyl-2-methyl-L-cysteinyl-glycine (a glutathione analog containing the 2-methylcysteine motif) was tested against natural oxidized glutathione (GSSG) for reduction by human glutathione reductase. The methylated analog was completely unreactive, with zero reduction observed, while natural GSSG is rapidly reduced under identical conditions [1]. Computational studies confirmed the methylated analog fits within the active site but that its disulfide bond geometry is altered, preventing catalytic reduction. This directly demonstrates that the α-methyl group imposes a steric barrier to enzymatic attack that is absent in natural cysteine disulfides.

Peptide stability Disulfide engineering Glutathione reductase Metabolic resistance

Stereochemical Differentiation: D-Enantiomer versus L-Enantiomer for Enzymatic Evasion

2-Methyl-D-cysteinamide is the D-enantiomer (IUPAC: (2S)-2-amino-2-methyl-3-sulfanylpropanamide via the D-series nomenclature), distinguishing it from 2-methyl-L-cysteinamide. The Mitsubishi Gas Chemical patent describes a stereoselective enzymatic resolution process that yields optically pure 2-alkyl-D-cysteinamide by exploiting the inability of microbial amidases to hydrolyze the D-isomer, whereas the L-isomer is efficiently cleaved [1]. This stereochemical discrimination extends to mammalian systems: D-amino acid-containing peptides are generally resistant to endogenous proteases that exclusively recognize L-amino acid substrates. While the L-enantiomer serves as a substrate for amidases and proteases, the D-enantiomer persists, making it suitable for applications demanding metabolic stability.

Stereochemistry Enzymatic stability Protease resistance Chiral resolution

Conformational Rigidity: α,α-Disubstitution versus Monosubstituted Cysteine Derivatives

The α-methyl group in 2-Methyl-D-cysteinamide creates a quaternary α-carbon, which is absent in D-cysteinamide (α-hydrogen) or L-cysteine (α-hydrogen). Alpha,alpha-disubstituted amino acids are well-established in peptide science to constrain backbone torsion angles to helical conformations (φ ≈ ±60°, ψ ≈ ±30°), reducing the conformational entropy penalty upon binding to biological targets [1]. While no direct crystallographic comparison of 2-Methyl-D-cysteinamide versus D-cysteinamide is available, the class-level effect of α-methylation on conformational restriction is extensively documented. The glutathione analog study confirms the methyl group significantly increases steric bulk near the disulfide bond, altering its geometry and preventing enzyme recognition [2].

Conformational constraint Peptide design Alpha-methyl amino acids Structural biology

2-Methyl-D-cysteinamide: Optimal Application Scenarios Based on Quantitative Differentiation


Stabilization of Therapeutic Peptides via Disulfide Engineering

For peptide drug candidates that rely on disulfide bonds for structural integrity (e.g., cyclic peptides, defensins, conotoxins), incorporating 2-Methyl-D-cysteinamide at key cysteine positions introduces resistance to enzymatic disulfide reduction. As shown by the glutathione reductase study, the α-methyl group renders the disulfide completely unreactive, whereas natural disulfides are rapidly reduced in vivo [1]. This application is particularly valuable for oral or long-circulating peptide therapeutics where reductive cleavage by thioredoxin or glutathione reductase limits efficacy.

Synthesis of Metabolically Stable Chirally Pure Building Blocks

The D-configuration and enzymatic resolution process described in the Mitsubishi patent ensure high enantiomeric purity of 2-Methyl-D-cysteinamide [1]. This makes it an ideal starting material for synthesizing D-amino acid-containing peptidomimetics that evade proteolytic degradation. The stereochemical purity is essential for GMP-grade pharmaceutical intermediate production, where even minor L-enantiomer contamination could alter the biological activity or immunogenicity profile of the final drug substance.

Chemical Probe Development for Redox Biology and Enzyme Mechanistic Studies

The combination of a non-natural D-configuration and α-methyl-induced steric hindrance makes 2-Methyl-D-cysteinamide a useful tool for dissecting enzyme mechanisms involving thiol-disulfide exchange. Because it resists enzymatic reduction while retaining the capacity to form disulfide bonds, it can serve as a 'reduction-resistant' cysteine surrogate in mechanistic studies of oxidoreductases, thioredoxin systems, and protein disulfide isomerases [1]. Unlike standard cysteine mutants, probes based on this scaffold persist under reducing conditions, enabling longer experimental observation windows.

Constrained Peptide Library Construction for Drug Discovery

In combinatorial library design and structure-activity relationship (SAR) campaigns, 2-Methyl-D-cysteinamide provides a conformationally restricted cysteine replacement [1]. The quaternary α-carbon limits backbone flexibility, which can enhance binding affinity by reducing the entropic penalty upon target engagement. This is particularly relevant for screening against protease targets, where the D-configuration further prevents self-digestion of the peptide ligand during the assay [2].

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